molecular formula C13H15N5O2 B14080942 3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14080942
M. Wt: 273.29 g/mol
InChI Key: HXRPDWFNEPBEDW-UHFFFAOYSA-N
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Description

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural and synthetic compounds. This particular compound features a unique structure that includes an imidazole ring fused with a purine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-imidazolidinone: Known for its use as a solvent and reagent in organic synthesis.

    2,4,5-trisubstituted imidazoles: Commonly used in medicinal chemistry for their diverse biological activities.

Uniqueness

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the class of imidazoles and purines. Its biological activities have garnered attention in various fields, particularly in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its effects on serotonin receptors and its potential as an antidepressant.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O2C_{12}H_{14}N_4O_2. The structure features a fused imidazole and purine ring system which is pivotal for its biological activity.

Antidepressant Effects

Recent studies have highlighted the compound's antidepressant properties. In particular, derivatives of imidazo[2,1-f]purines have shown significant activity in various animal models of depression. For instance:

  • Forced Swim Test (FST) : Research indicates that certain derivatives exhibit strong antidepressant effects at doses as low as 2.5 mg/kg. These compounds were found to outperform traditional anxiolytics such as diazepam in terms of efficacy .
  • Molecular Docking Studies : These studies suggest that the presence of specific substituents at certain positions on the imidazole ring enhances binding affinity to serotonin receptors (5-HT1A and 5-HT7), which are crucial for mood regulation .

The biological activity of this compound appears to be mediated through:

  • Serotonergic Pathways : The compound exhibits high affinity for serotonin receptors which are implicated in mood disorders. The selectivity for 5-HT receptors suggests a targeted approach that could minimize side effects associated with broader-spectrum antidepressants .
  • Dopaminergic Activity : Some derivatives also show interaction with dopamine receptors (D2), indicating a multifaceted mechanism that may contribute to both antidepressant and anxiolytic effects .

Study 1: Evaluation of Antidepressant Potential

A study conducted on a series of imidazo[2,1-f]purines demonstrated that compounds similar to 3-allyl-1,6,7-trimethyl exhibited significant antidepressant-like effects in mice models. The study utilized behavioral assays such as the FST and Tail Suspension Test (TST) to assess efficacy. Results indicated a statistically significant reduction in immobility time compared to control groups.

CompoundDose (mg/kg)FST Immobility Time (s)Statistical Significance
Control-120-
Compound A2.580p < 0.01
Compound B565p < 0.001

Study 2: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of various derivatives at serotonin receptors. The results indicated that modifications at the C7 position significantly enhanced receptor binding.

DerivativeReceptor TargetBinding Affinity (kcal/mol)
Compound A5-HT1A-9.5
Compound BD2-8.7

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4,7,8-trimethyl-2-prop-2-enyl-6H-purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C13H15N5O2/c1-5-6-17-11(19)9-10(16(4)13(17)20)15-12-14-7(2)8(3)18(9)12/h5H,1,6H2,2-4H3,(H,14,15)

InChI Key

HXRPDWFNEPBEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC=C)C)C

Origin of Product

United States

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